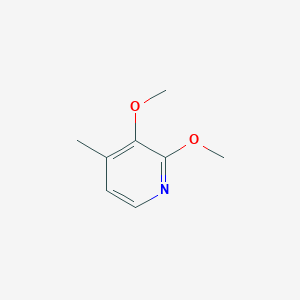

2,3-Dimethoxy-4-methylpyridine

Description

Historical Context and Evolution of Substituted Pyridine (B92270) Synthesis

The journey into the synthesis of substituted pyridines began with the initial isolation of pyridine from coal tar and bone oil in the 19th century. chemicalbook.comprimescholars.com Early structural elucidation by chemists like Wilhelm Körner and James Dewar, who proposed its analogy to benzene (B151609) with a nitrogen atom replacing a C-H unit, paved the way for synthetic exploration. chemicalbook.compatsnap.com The first major breakthrough in constructing pyridine derivatives was the Hantzsch pyridine synthesis in 1881, a method that remains relevant today. patsnap.com

Over the decades, the demand for functionally diverse pyridines, driven by their discovery in essential vitamins like niacin and their application in pharmaceuticals and agrochemicals, spurred the development of numerous synthetic methodologies. chemicalbook.comscispace.com These can be broadly categorized as follows:

Classical Condensation Reactions: Methods like the Hantzsch synthesis, the Chichibabin synthesis, and the Bohlmann-Rahtz synthesis form the bedrock of pyridine chemistry. scispace.comgoogle.com These reactions typically involve the condensation of carbonyl compounds, amines or ammonia (B1221849), and other reactive species to construct the pyridine ring. google.com

Modern Catalytic Methods: The advent of transition metal catalysis has revolutionized pyridine synthesis, enabling more efficient and regioselective constructions. wipo.int Techniques employing catalysts based on metals like iron, tin, and ruthenium have been developed. wipo.int

Green Chemistry Approaches: Recognizing the environmental impact of classical methods, recent research has focused on developing greener synthetic routes. wipo.int This includes the use of more environmentally benign catalysts, solvents, and reaction conditions, such as microwave-assisted synthesis. chemicalbook.comwipo.int

The evolution of these synthetic strategies has been critical in making a wide array of substituted pyridines, including complex structures like 2,3-Dimethoxy-4-methylpyridine, accessible for research and industrial applications.

Significance of this compound as a Unique Heterocyclic Scaffold

The primary significance of this compound lies in its role as a crucial intermediate in the synthesis of a major class of pharmaceuticals known as proton pump inhibitors (PPIs). nih.govnih.gov PPIs are the most potent inhibitors of gastric acid secretion and are widely used for the treatment of acid-related disorders such as peptic ulcers, gastroesophageal reflux disease (GERD), and Zollinger-Ellison syndrome. texas.govgutnliver.org

The following table provides an overview of the key intermediates derived from this compound in the synthesis of pantoprazole (B1678409).

| Intermediate | Chemical Name | Role in Synthesis |

| This compound-N-oxide | 3,4-Dimethoxy-2-methylpyridine 1-oxide | Precursor to the hydroxymethyl derivative. prepchem.comchemicalbook.com |

| 2-Hydroxymethyl-3,4-dimethoxypyridine | (3,4-Dimethoxy-pyridin-2-yl)methanol | Intermediate for the chlorination step. google.com |

| 2-Chloromethyl-3,4-dimethoxypyridine | 2-(Chloromethyl)-3,4-dimethoxypyridine | The key pyridine-containing building block that couples with the benzimidazole (B57391) moiety. nih.govpatsnap.com |

The prevalence of nitrogen-containing heterocycles in over 85% of biologically active molecules underscores the importance of unique scaffolds like this compound. google.com Its specific substitution pattern makes it an indispensable component in the large-scale industrial production of vital medications.

Overview of Key Research Avenues and Challenges in this compound Chemistry

Current research involving this compound is predominantly focused on optimizing the synthesis of proton pump inhibitors. The primary research avenues and associated challenges are summarized below:

Key Research Avenues:

Improved Synthetic Routes: A significant area of research is the development of more efficient, cost-effective, and environmentally friendly methods for the synthesis of this compound and its derivatives. primescholars.comorientjchem.org This includes exploring alternative starting materials and catalysts to improve yields and reduce the number of synthetic steps. orientjchem.org

Synthesis of Related PPIs: The core scaffold of this compound is also relevant to the synthesis of other PPIs, such as omeprazole, which has a similar pyridine-benzimidazole structure. chemicalbook.comscispace.comresearchgate.net Research continues to explore the modification of this scaffold to create new PPIs with improved pharmacokinetic and pharmacodynamic profiles. nih.gov

Development of Novel Derivatives: While its primary use is in PPI synthesis, the unique electronic and steric properties of this compound make it a candidate for the synthesis of other novel heterocyclic compounds with potential biological activities.

Challenges in Synthesis and Application:

Regioselectivity: Controlling the regioselectivity during the functionalization of the pyridine ring is a common challenge in heterocyclic chemistry. Ensuring the correct placement of the methoxy (B1213986) and methyl groups is crucial for the desired biological activity.

Impurity Profile: In pharmaceutical manufacturing, controlling the impurity profile is of utmost importance. Research focuses on identifying, synthesizing, and characterizing potential impurities that may arise during the synthesis of pantoprazole from this compound to ensure the safety and efficacy of the final product. chemicalbook.com

The following table outlines some of the key reactions and transformations in the synthesis of pantoprazole intermediates starting from a substituted pyridine.

| Reaction Step | Starting Material | Reagents | Product |

| Methoxylation | 3-methoxy-2-methyl-4-nitropyridine 1-oxide | Sodium methylate, Methanol (B129727) | 3,4-dimethoxy-2-methyl-pyridine 1-oxide prepchem.com |

| Rearrangement | 3,4-dimethoxy-2-methylpyridine N-oxide | Acetic anhydride | 2-hydroxymethyl-3,4-dimethoxypyridine google.com |

| Chlorination | 2-hydroxymethyl-3,4-dimethoxypyridine | Thionyl chloride or other chlorinating agents | 2-chloromethyl-3,4-dimethoxypyridine nih.gov |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethoxy-4-methylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-6-4-5-9-8(11-3)7(6)10-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUHOFYAVLFMJKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC=C1)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901305644 | |

| Record name | 2,3-Dimethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227602-44-9 | |

| Record name | 2,3-Dimethoxy-4-methylpyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1227602-44-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dimethoxy-4-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901305644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2,3 Dimethoxy 4 Methylpyridine and Its Analogues

Classical and Established Pyridine (B92270) Ring Construction Strategies

The de novo synthesis of the pyridine ring remains a fundamental approach for accessing highly substituted derivatives. Several classical methods have been developed and refined over the years, offering versatile pathways to a wide array of pyridine cores.

Hantzsch Dihydropyridine (B1217469) Synthesis and its Adaptations for Dimethoxypyridines

First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia (B1221849) or ammonium (B1175870) acetate. wikipedia.orgnih.gov The initial product is a 1,4-dihydropyridine, which can then be oxidized to the corresponding pyridine. wikipedia.orgnih.gov The versatility of the Hantzsch synthesis allows for the preparation of variously substituted pyridines by altering the starting components. acs.org

For the synthesis of dimethoxypyridine analogues, a key starting material would be a methoxy-substituted aldehyde. Research has shown that Hantzsch condensation using methoxybenzaldehydes can successfully yield the corresponding methoxyphenyl-substituted dihydropyridines. For instance, the condensation of m- and p-methoxybenzaldehyde with methyl-3-aminocrotonate has been shown to produce the expected 2,6-dimethyl-3,5-dimethoxycarbonyl-4-(methoxyphenyl)-1,4-dihydropyridines. nih.gov To achieve a 2,3-dimethoxy substitution pattern on the pyridine ring itself, appropriately functionalized β-dicarbonyl compounds would be necessary, although this presents a significant synthetic challenge. The initial dihydropyridine product requires a subsequent oxidation step to achieve the aromatic pyridine ring. wikipedia.orgnih.gov Common oxidizing agents include nitric acid or potassium ferrocyanide. alfa-chemistry.com

This image depicts the general reaction mechanism of the Hantzsch dihydropyridine synthesis.

This image depicts the general reaction mechanism of the Hantzsch dihydropyridine synthesis.Chichibabin Pyridine Synthesis and Variants for Substituted Pyridines

The Chichibabin pyridine synthesis, reported by Aleksei Chichibabin in 1924, is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia. wikipedia.orgchemistnotes.com This method is particularly useful for the industrial production of simple alkyl-substituted pyridines, such as methylpyridines (picolines). wikipedia.orgthieme.de The reaction is typically carried out in the gas phase at high temperatures over a solid catalyst like alumina (B75360) or silica. wikipedia.org

The mechanism of the Chichibabin synthesis involves a series of aldol-type condensations and Michael additions to build the pyridine ring. wikipedia.org While highly effective for producing certain substitution patterns, the synthesis of a molecule like 2,3-dimethoxy-4-methylpyridine via this method would be challenging due to the required precursors and the potential for multiple side reactions. chemistnotes.com It is also important to distinguish the Chichibabin pyridine synthesis from the Chichibabin amination reaction, which introduces an amino group onto a pre-existing pyridine ring. wikipedia.org Interestingly, it has been noted that substrates with σ-dimethoxy groups can be resistant to amination as they form stable complexes with sodium amide, which might imply challenges in related synthetic strategies. wikipedia.org

Kondensation, Cycloaddition, and Annulation Reactions for Pyridine Ring Formation

A variety of other condensation, cycloaddition, and annulation reactions provide access to the pyridine core. Condensation reactions often involve the cyclization of 1,5-dicarbonyl compounds or their equivalents with a nitrogen source. nih.gov

Cycloaddition reactions, particularly [4+2] cycloadditions (Diels-Alder reactions), are powerful tools for constructing six-membered rings. libretexts.orglibretexts.org In the context of pyridine synthesis, this can involve the reaction of a 1-azadiene with an alkyne. rsc.org Inverse-electron-demand Diels-Alder reactions, where an electron-poor diene (like a 1,2,4-triazine) reacts with an electron-rich dienophile, are also effective for pyridine ring formation. acsgcipr.org The initial cycloadduct often undergoes a retro-Diels-Alder reaction to extrude a small molecule and form the aromatic pyridine. acsgcipr.org

Annulation reactions build a new ring onto an existing molecular scaffold. For pyridine synthesis, this can involve the reaction of a substrate containing a ketone and a nitrile with a suitable reagent to form the pyridine ring. A self-[3+2] annulation of pyridinium (B92312) salts has also been developed for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones. rsc.org

Functional Group Interconversions and Derivatization from Precursor Pyridines

An alternative and often more practical approach to highly substituted pyridines involves the modification of a pre-existing pyridine ring. This allows for the precise introduction of substituents at specific positions.

Selective Alkylation and Arylation Strategies

The direct introduction of alkyl and aryl groups onto the pyridine ring has seen significant advancements. Selective methylation of pyridines can be challenging due to the similar reactivity of different ring positions. However, modern catalytic methods have enabled more controlled reactions. For instance, a rhodium-catalyzed C-3/5 methylation of 4-functionalized pyridines has been developed, which operates through a temporary dearomatization of the pyridine ring. rsc.orgnih.govresearchgate.net This method utilizes methanol (B129727) and formaldehyde (B43269) as the methylating agents. rsc.orgnih.govresearchgate.net Another approach involves the nickel-catalyzed reductive coupling of alkylpyridinium salts with methyl iodide, which allows for the transformation of an amino group into a methyl group. nih.gov

Selective arylation of pyridines can be achieved through various transition-metal-catalyzed cross-coupling reactions. Palladium-catalyzed direct arylation of methoxypyridines has been successfully employed in the synthesis of complex alkaloids. nih.gov

Oxidative and Reductive Transformations Leading to Methoxy (B1213986)/Methyl Substituted Pyridines

Oxidative and reductive transformations are crucial for introducing or modifying substituents on the pyridine ring. The synthesis of methoxy-substituted pyridines can be achieved from the corresponding hydroxypyridines. 2,3-Dihydroxypyridine, a potential precursor for a 2,3-dimethoxypyridine (B17369) system, is a known compound. nih.govsigmaaldrich.comcymitquimica.com The hydroxyl groups can be converted to methoxy groups through Williamson ether synthesis. The selective hydroxylation of pyridines, particularly at the C3 position, has been a synthetic challenge but can be achieved via photochemical valence isomerization of pyridine N-oxides. acs.orgnih.gov

Reductive methodologies can be employed to introduce methyl groups. For example, a ruthenium-catalyzed dearomative functionalization of pyridines can deliver hydroxymethylated piperidines, which could then be further manipulated. rsc.org A nickel-catalyzed reductive coupling of secondary Katritzky alkylpyridinium salts with methyl iodide provides a method for deaminative methylation. nih.gov

A plausible synthetic route to a compound like this compound could start from a precursor such as 3,4-dimethoxy-2-methylpyridine-N-oxide. A patent describes the preparation of 2-hydroxymethyl-3,4-dimethoxypyridine from this N-oxide via a rearrangement reaction with acetic anhydride. google.com The synthesis of 3,4-dimethoxy-2-methyl-pyridine 1-oxide itself has been reported, starting from 3-methoxy-2-methyl-4-nitropyridine 1-oxide and reacting it with sodium methylate in methanol. prepchem.com Further functionalization could then be explored to achieve the desired 2,3-dimethoxy-4-methyl substitution pattern. Another patent describes a multi-step synthesis of 2-chloromethyl-3,4-dimethoxypyridine hydrochloride from maltol, which involves methoxylation and other transformations. patsnap.com

| Reaction Type | Key Features | Applicability to this compound Synthesis |

|---|---|---|

| Hantzsch Synthesis | Multicomponent reaction forming a dihydropyridine, followed by oxidation. wikipedia.orgnih.gov | Feasible with methoxy-substituted starting materials, but achieving the specific 2,3-dimethoxy pattern on the ring is challenging. nih.gov |

| Chichibabin Synthesis | Condensation of carbonyls with ammonia, typically for alkylpyridines. wikipedia.orgchemistnotes.com | Difficult to control for complex substitution patterns involving methoxy groups. wikipedia.org |

| Cycloaddition/Annulation | Forms the pyridine ring through concerted or stepwise ring closure. libretexts.orgrsc.orgrsc.org | Offers potential routes, but specific precursors for the target molecule may be complex to synthesize. |

| Selective Methylation | Modern catalytic methods allow for regioselective introduction of methyl groups. rsc.orgnih.govresearchgate.net | Could be applied to a 2,3-dimethoxypyridine precursor. |

| Oxidative Methoxylation | Introduction of methoxy groups via oxidation of precursors like hydroxypyridines. acs.orgnih.gov | A potential route starting from a dihydroxymethylpyridine derivative. |

| Functional Group Interconversion | Modification of a pre-existing substituted pyridine ring. | A highly plausible strategy, for example, starting from a commercially available or readily synthesized pyridine derivative. |

Halogenation and Subsequent Cross-Coupling Reactions for Functionalization

The introduction of a halogen atom onto the pyridine ring is a critical step for further functionalization via cross-coupling reactions. For pyridine derivatives, direct electrophilic halogenation can be challenging due to the electron-deficient nature of the ring. However, the presence of electron-donating methoxy groups in this compound facilitates this transformation. The bromine atom in compounds like 3-bromo-2-methoxy-4-methylpyridine (B1291409) serves as a versatile handle for introducing a wide range of substituents. This halogenated intermediate is pivotal for creating carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed cross-coupling reactions. Its role as a reactive intermediate is crucial in the synthesis of more complex molecules for applications in pharmaceuticals and agrochemicals.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic organic chemistry have emphasized the development of more efficient and environmentally benign methods. These modern approaches are increasingly being applied to the synthesis of pyridine derivatives, including analogues of this compound.

Metal-Catalyzed Syntheses (e.g., Suzuki, Heck, Sonogashira Type) Utilizing Pyridine Scaffolds

Palladium-catalyzed cross-coupling reactions are powerful tools for the construction of complex molecular architectures from halogenated pyridine precursors.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds by reacting an organoboron compound with a halide or triflate. libretexts.org For the functionalization of a this compound scaffold, a borylated derivative such as 2-methoxy-4-methylpyridine-3-boronic acid (CAS 1029654-21-4) could be a key intermediate. cusabio.com This would allow for coupling with various aryl or vinyl halides to introduce diverse substituents at the 3-position. The general catalytic cycle involves the oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the coupled product. libretexts.org

The Heck reaction facilitates the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.org This reaction could be employed to introduce alkenyl groups onto a halogenated this compound core. The reaction is typically catalyzed by palladium complexes and proceeds via a Pd(0)/Pd(II) catalytic cycle. wikipedia.org

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, employing both palladium and copper co-catalysts. wikipedia.org This method would be suitable for introducing alkynyl moieties onto the this compound skeleton, which are valuable for further transformations or as components in functional materials. The reaction is known for its mild conditions, often proceeding at room temperature. wikipedia.org

Table 1: Overview of Metal-Catalyzed Cross-Coupling Reactions for Pyridine Functionalization

| Reaction | Reactants | Catalyst System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Organoboron Compound + Halide/Triflate | Palladium Catalyst + Base | C(sp²) - C(sp²) or C(sp²) - C(sp³) |

| Heck | Alkene + Unsaturated Halide/Triflate | Palladium Catalyst + Base | C(sp²) - C(sp²) |

| Sonogashira | Terminal Alkyne + Aryl/Vinyl Halide | Palladium Catalyst + Copper Co-catalyst + Base | C(sp) - C(sp²) |

C-H Activation and Direct Functionalization Methodologies

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of arenes and heterocycles, bypassing the need for pre-functionalized starting materials like halides or organometallics. nih.gov For a molecule like this compound, C-H activation could potentially allow for the direct introduction of functional groups at various positions on the pyridine ring. Transition metal catalysts, particularly palladium, are often employed to mediate these transformations. rsc.org The regioselectivity of C-H activation is a significant challenge and is often controlled by directing groups within the substrate that coordinate to the metal catalyst, bringing it into proximity with a specific C-H bond. dmaiti.com While specific applications of C-H activation to this compound are not extensively documented, the general principles suggest that the methoxy and methyl groups could influence the regiochemical outcome of such reactions.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rasayanjournal.co.in In the context of synthesizing pyridine derivatives, this involves the use of safer solvents, renewable feedstocks, and more efficient catalytic systems. rsc.org Strategies such as microwave-assisted synthesis, the use of ionic liquids as recyclable reaction media, and solvent-free reaction conditions are key components of this approach. rasayanjournal.co.in For the synthesis of this compound, a greener approach could involve the use of a more environmentally benign methylating agent than traditional ones like dimethyl sulfate. Additionally, employing catalytic methods that proceed with high atom economy and minimize waste generation are central to sustainable synthesis. One patent describes a synthesis method for a related compound, 4-chloro-3-methoxy-2-methyl-pyridine, that aims to reduce acidic wastewater by utilizing DMF to absorb excess phosphorus oxychloride, highlighting a move towards greener industrial processes. google.com

Table 2: Green Chemistry Approaches in Pyridine Synthesis

| Principle | Application in Synthesis | Potential Benefit |

|---|---|---|

| Alternative Solvents | Use of water, ionic liquids, or supercritical fluids. | Reduced toxicity and environmental impact. |

| Energy Efficiency | Microwave or ultrasonic irradiation. | Faster reaction times and lower energy consumption. |

| Catalysis | Use of heterogeneous or recyclable catalysts. | Easier product purification and catalyst reuse. |

| Atom Economy | Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product. | Reduced waste generation. |

Stereoselective Synthesis of Chiral this compound Derivatives

The synthesis of chiral molecules is of paramount importance in the pharmaceutical industry. While there is no specific information available for the stereoselective synthesis of chiral derivatives of this compound, general methodologies for creating chiral pyridine derivatives can be considered. One approach involves the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. For instance, tert-butanesulfinamide can be used to prepare chiral imines, which then undergo stereoselective addition reactions to create chiral centers. nih.gov Another strategy is the use of chiral catalysts in reactions such as asymmetric hydrogenation or cyclization to produce enantiomerically enriched products. nih.gov The synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligands, for example, has been achieved with excellent stereoselectivity through an oxidative homocoupling of a chiral pyridine N-oxide. rsc.org Such principles could potentially be adapted to create chiral analogues of this compound.

Purification and Isolation Techniques for High-Purity this compound

Achieving high purity is essential for the application of chemical compounds, particularly in the pharmaceutical industry. The purification of pyridine derivatives often involves a combination of techniques. For a compound like this compound, which is likely to be a liquid or a low-melting solid, distillation under reduced pressure would be a primary method for removing volatile impurities. Recrystallization from a suitable solvent system is another effective technique if the compound is a solid at room temperature. For non-volatile impurities or closely related byproducts, chromatographic methods are indispensable. High-performance liquid chromatography (HPLC) and high-speed counter-current chromatography (HSCCC) are powerful techniques for the isolation of high-purity compounds from complex mixtures. nih.gov One patent for a related compound, 2-methylol-4-(methoxy propoxy)-3-methyl pyridinium chloride, mentions purification by crystallization from a solvent mixture to achieve a purity of over 98.0% as determined by HPLC. google.com

Chemical Reactivity and Mechanistic Studies of 2,3 Dimethoxy 4 Methylpyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Nucleus

The pyridine ring is generally considered electron-deficient compared to benzene (B151609), making it less susceptible to electrophilic aromatic substitution (EAS). However, the presence of electron-donating substituents can significantly activate the ring towards such reactions.

Regioselectivity Governing Nitration, Sulfonation, and Halogenation

Conversely, the methoxy (B1213986) and methyl groups are activating and ortho-, para-directing. In 2,3-Dimethoxy-4-methylpyridine, the C-2 and C-4 positions are already substituted. The directing effects of the substituents would therefore primarily influence the remaining C-5 and C-6 positions.

Nitration: The nitration of pyridine itself requires harsh conditions and typically yields the 3-nitropyridine in low yield. For this compound, the activating effect of the methoxy and methyl groups would likely facilitate nitration under milder conditions. The C-5 position is para to the 2-methoxy group and ortho to the 3-methoxy group, while the C-6 position is ortho to the 2-methoxy group. The cumulative electron-donating effect of the substituents would likely direct the incoming nitro group to one of these positions.

Sulfonation: Direct sulfonation of pyridine is also challenging and often results in substitution at the 3-position. The presence of activating groups in this compound would be expected to promote sulfonation. The regiochemical outcome would be determined by the balance of the directing effects of the substituents and the steric hindrance at the available positions.

Halogenation: Halogenation of pyridine typically requires high temperatures and proceeds via an addition-elimination mechanism or, in the gas phase, a free-radical mechanism. For substituted pyridines, the reaction conditions and outcomes can vary significantly. The electron-rich nature of this compound would likely favor electrophilic halogenation. The precise regioselectivity would depend on the specific halogenating agent and reaction conditions.

Influence of Methoxy and Methyl Substituents on Ring Activation and Directivity

The two methoxy groups at the C-2 and C-3 positions and the methyl group at the C-4 position all act as electron-donating groups, thereby increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack.

Methoxy Groups (-OCH₃): The methoxy group is a strong activating group due to the resonance effect of the oxygen lone pairs, which delocalize into the pyridine ring. This effect is most pronounced at the ortho and para positions relative to the methoxy group.

Methyl Group (-CH₃): The methyl group is a weaker activating group that donates electron density primarily through an inductive effect and hyperconjugation.

The combined effect of these three electron-donating groups significantly activates the pyridine nucleus of this compound towards electrophilic substitution compared to unsubstituted pyridine. The directing influence of these groups would be a key factor in determining the position of substitution. The C-5 and C-6 positions are the only available sites for substitution. The C-5 position is influenced by the para-directing effect of the 2-methoxy group and the ortho-directing effect of the 3-methoxy and 4-methyl groups. The C-6 position is ortho to the 2-methoxy group. A complex interplay of these electronic effects and steric factors would ultimately determine the regiochemical outcome of any electrophilic aromatic substitution reaction.

Nucleophilic Attack and Addition Reactions

The electron-deficient nature of the pyridine ring, particularly at the positions ortho and para to the nitrogen atom (C-2, C-4, and C-6), makes it susceptible to nucleophilic attack.

Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the pyridine nitrogen atom makes it a nucleophilic center. It can readily react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. In the case of this compound, the nitrogen atom is available for such reactions. The electron-donating substituents on the ring would increase the electron density on the nitrogen atom, potentially enhancing its nucleophilicity.

Side-Chain Reactivity of the Methyl Group (e.g., Oxidation, Halogenation)

The methyl group at the C-4 position is susceptible to reactions typical of benzylic-like positions.

Oxidation: The methyl group can be oxidized to a variety of functional groups, including a formyl group (-CHO), a carboxyl group (-COOH), or a hydroxymethyl group (-CH₂OH), using appropriate oxidizing agents. The specific product would depend on the strength of the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents like potassium permanganate (KMnO₄) could potentially oxidize the methyl group to a carboxylic acid.

Halogenation: Free-radical halogenation of the methyl group can occur under UV light or with the use of radical initiators. This would lead to the formation of mono-, di-, or tri-halogenated methyl groups at the C-4 position. The extent of halogenation can often be controlled by the stoichiometry of the halogenating agent.

Oxidation and Reduction Chemistry of the Pyridine Ring and Substituents

The pyridine ring and its substituents can undergo both oxidation and reduction reactions under specific conditions.

Oxidation of the Pyridine Ring: The pyridine ring is generally resistant to oxidation. However, under strong oxidizing conditions, ring degradation can occur. The presence of activating groups might influence the susceptibility of the ring to oxidative cleavage.

Reduction of the Pyridine Ring: The pyridine ring can be reduced to piperidine (B6355638) through catalytic hydrogenation. This typically requires high pressure and temperature and a suitable catalyst, such as platinum, palladium, or nickel. The substituents on the ring can influence the conditions required for reduction.

Oxidation and Reduction of Substituents: As mentioned in section 3.2.2, the methyl group can be oxidized. The methoxy groups are generally stable to oxidation but can be cleaved under harsh conditions. Reduction of the methoxy groups is not a typical reaction.

Based on the performed searches, there is currently insufficient publicly available scientific literature specifically detailing the chemical reactivity and mechanistic studies of This compound for the topics requested.

Detailed research findings, data for tables, and specific examples concerning its transition metal-mediated transformations, ligand exchange chemistry, catalytic roles, rearrangement reactions, thermal stability, or its photochemical and electrochemical properties could not be located.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the strict, specific outline provided in the instructions. The required source material focusing solely on "this compound" in these advanced chemical contexts is not present in the search results.

Advanced Spectroscopic and Structural Characterization of 2,3 Dimethoxy 4 Methylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For 2,3-Dimethoxy-4-methylpyridine, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments provides an unambiguous assignment of all proton and carbon signals, confirming the substitution pattern on the pyridine (B92270) ring.

Based on the structure, the following ¹H and ¹³C NMR chemical shifts can be predicted. The pyridine ring protons (H-5 and H-6) are expected in the aromatic region, with H-6 being further downfield due to its proximity to the nitrogen atom. The methyl and methoxy (B1213986) protons will appear in the upfield region.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| C2-OCH₃ | ~3.9 | ~56 |

| C3-OCH₃ | ~3.8 | ~60 |

| C4-CH₃ | ~2.3 | ~17 |

| H-5 | ~6.8 | ~120 |

| H-6 | ~8.0 | ~145 |

| C-2 | - | ~158 |

| C-3 | - | ~135 |

| C-4 | - | ~148 |

| C-5 | - | ~120 |

Multi-dimensional NMR techniques are essential for assembling the molecular puzzle by establishing correlations between different nuclei.

2D COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a key COSY correlation would be observed between the vicinal aromatic protons H-5 and H-6, confirming their adjacent positions on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. princeton.edu It would show clear correlations for the following pairs: H-5 to C-5, H-6 to C-6, the C4-CH₃ protons to C-4 methyl carbon, and the protons of each methoxy group to their respective carbon atoms. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds), which is crucial for connecting the substituent groups to the pyridine ring. princeton.edu Key HMBC correlations would include:

Protons of the C4-CH₃ group to carbons C-3, C-4, and C-5.

Protons of the C2-OCH₃ group to the C-2 carbon.

Protons of the C3-OCH₃ group to the C-3 carbon.

Aromatic proton H-5 to carbons C-3, C-4, and C-6.

Aromatic proton H-6 to carbons C-2, C-4, and C-5.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure. researchgate.net A critical NOESY correlation would be expected between the protons of the C3-OCH₃ group and the C4-CH₃ group, confirming their spatial proximity. Another correlation might be observed between the C2-OCH₃ protons and the H-6 proton.

Summary of Key 2D NMR Correlations for Structural Elucidation

| Technique | Correlating Nuclei | Information Gained |

|---|---|---|

| COSY | H-5 ↔ H-6 | Confirms adjacency of aromatic protons. |

| HSQC | H-5 ↔ C-5; H-6 ↔ C-6; CH₃ ↔ CH₃; OCH₃ ↔ OCH₃ | Assigns protons to their directly bonded carbons. |

| HMBC | C4-CH₃ ↔ C-3, C-4, C-5; C2-OCH₃ ↔ C-2 | Connects substituents to the pyridine core. |

| NOESY | C3-OCH₃ ↔ C4-CH₃; C2-OCH₃ ↔ H-6 | Confirms spatial arrangement of substituents. |

Dynamic NMR (DNMR) is used to study time-dependent processes such as conformational changes or chemical exchange. rsc.org For this compound, DNMR could be employed to investigate the rotational dynamics of the two methoxy groups. mdpi.com

At room temperature, the rotation around the C-O bonds of the methoxy groups is typically fast on the NMR timescale, resulting in sharp, single peaks for each methoxy group. However, steric hindrance between the adjacent C2-methoxy, C3-methoxy, and C4-methyl groups could create a significant energy barrier to rotation. By lowering the temperature, this rotation could be slowed down. If the energy barrier is high enough, distinct signals for different rotational conformers (rotamers) might be observed, leading to a broadening and eventual splitting of the methoxy proton and carbon signals in the NMR spectrum. mdpi.com Analyzing the spectra at various temperatures (a variable-temperature or VT-NMR study) would allow for the calculation of the activation energy (ΔG‡) for this rotational process.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pathways

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. The molecular formula of this compound is C₈H₁₁NO₂. The exact mass (monoisotopic mass) can be calculated by summing the masses of the most abundant isotopes of its constituent atoms.

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated Exact Mass (Da) |

|---|---|---|

| C₈H₁₁NO₂ | [M+H]⁺ | 154.0863 |

| C₈H₁₁NO₂ | [M+Na]⁺ | 176.0682 |

This precise mass measurement allows for the confident confirmation of the compound's elemental formula, distinguishing it from other isomers or compounds with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This process provides detailed structural information by revealing the molecule's fragmentation pathways. libretexts.org For this compound (MW = 153.18), the molecular ion ([M]⁺˙, m/z = 153) would likely undergo characteristic fragmentations.

Predicted Fragmentation Pathways for this compound

| Precursor Ion (m/z) | Neutral Loss | Product Ion (m/z) | Plausible Structure of Loss/Fragment |

|---|---|---|---|

| 153 | •CH₃ | 138 | Loss of a methyl radical from a methoxy group. |

| 153 | CH₂O | 123 | Loss of formaldehyde (B43269) from a methoxy group. |

| 138 | CO | 110 | Loss of carbon monoxide from the ring structure. |

The initial loss of a methyl radical (•CH₃) to form an ion at m/z 138 is a common pathway for methoxy-substituted aromatic compounds. nih.gov Subsequent losses, such as carbon monoxide (CO) or hydrogen cyanide (HCN), are characteristic of the fragmentation of the pyridine ring itself. nih.gov Analyzing these specific fragmentation patterns can help confirm the identity of the compound and distinguish it from its isomers.

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution and MS gives information in the gas phase, X-ray crystallography determines the precise three-dimensional arrangement of atoms within a solid-state crystal lattice. This technique yields definitive information on bond lengths, bond angles, and intermolecular interactions.

To date, a crystal structure for this compound has not been reported in the public crystallographic databases. However, if a suitable single crystal could be grown, X-ray diffraction analysis would provide an electron density map of the molecule. From this map, a detailed structural model can be built, confirming the planar geometry of the pyridine ring and revealing the precise orientation of the methoxy and methyl substituents relative to the ring.

Anticipated Structural Data from X-ray Crystallography

| Parameter | Expected Information | Significance |

|---|---|---|

| Bond Lengths | Precise C-C, C-N, C-O, and C-H bond distances. | Confirms bonding pattern and can indicate electronic effects. |

| Bond Angles | Angles within the pyridine ring and between substituents. | Defines the exact geometry and reveals any steric strain. |

| Torsion Angles | Defines the orientation of the methoxy groups relative to the pyridine ring. | Reveals the preferred conformation in the solid state. |

| Crystal Packing | Arrangement of molecules in the unit cell. | Shows intermolecular interactions (e.g., hydrogen bonding, π-stacking). |

This technique would provide the ultimate confirmation of the molecular structure and offer insights into the non-covalent forces that govern its solid-state packing.

Crystal Structure Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

A definitive crystal structure of this compound has not been reported in publicly accessible crystallographic databases. However, a hypothetical analysis based on its molecular structure allows for the prediction of its solid-state packing and dominant intermolecular interactions. The molecule possesses a pyridine ring, which is a π-electron-deficient aromatic system, two electron-donating methoxy groups, and a methyl group.

The crystal packing would likely be governed by a combination of weak non-covalent interactions. These include:

Weak Hydrogen Bonds: The primary hydrogen bond acceptors are the nitrogen atom of the pyridine ring and the oxygen atoms of the methoxy groups. Potential donors are the aromatic C-H groups of the pyridine ring and the C-H bonds of the methyl and methoxy substituents. This could lead to the formation of weak C-H···N and C-H···O intermolecular hydrogen bonds, which are known to play a significant role in the stabilization of crystal lattices of similar heterocyclic compounds.

π-Stacking Interactions: The pyridine ring allows for potential π-π stacking interactions. nih.govnih.gov Due to the electron-deficient nature of the pyridine ring, favorable stacking would likely occur in a parallel-displaced or T-shaped geometry to minimize electrostatic repulsion. nih.gov The presence of substituents would influence the specific geometry and energy of these interactions. nih.gov

Analysis of such a crystal structure would typically involve Hirshfeld surface analysis to quantify the different types of intermolecular contacts and their relative contributions to the crystal packing.

| Interaction Type | Potential Donor/Group 1 | Potential Acceptor/Group 2 | Expected Significance |

|---|---|---|---|

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Pyridine N-atom | Moderate; influences packing directionality. |

| Weak Hydrogen Bond | Aromatic C-H, Methyl C-H | Methoxy O-atom | Moderate; contributes to network formation. |

| π-π Stacking | Pyridine Ring | Pyridine Ring | Significant; likely in a displaced or T-shaped arrangement. nih.gov |

| Van der Waals Forces | All atoms | All atoms | High; major contributor to overall lattice energy. |

Co-crystallization Studies with Complementary Molecules

There are no specific co-crystallization studies published for this compound. However, the principles of crystal engineering suggest its potential as a viable co-former. Co-crystals are multi-component solids where neutral molecules are held together by non-covalent interactions. mdpi.com The pyridine nitrogen in this compound is a strong hydrogen bond acceptor.

This feature makes it a prime candidate for co-crystallization with molecules that are effective hydrogen bond donors, most notably carboxylic acids. The interaction between a pyridine nitrogen and a carboxylic acid hydroxyl group forms a robust and predictable supramolecular synthon known as the acid-pyridine heterosynthon. mdpi.comacs.org This interaction is a recurring and reliable motif used in the design of pharmaceutical and other functional co-crystals. mdpi.com

Potential complementary molecules (co-formers) for this compound could include:

Aliphatic or Aromatic Carboxylic Acids: (e.g., benzoic acid, succinic acid) to form the strong O-H···N heterosynthon.

Phenols: To form O-H···N hydrogen bonds.

Other molecules with acidic protons: Capable of forming strong hydrogen bonds with the pyridine nitrogen.

Screening for co-crystals would typically involve methods such as solution evaporation, reaction crystallization, or solid-state grinding to explore the formation of new crystalline phases. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Reaction Monitoring

Vibrational spectroscopy provides detailed information about the functional groups within a molecule. While experimental spectra for this compound are not available, a reliable prediction of its key vibrational modes can be made by comparison with similar substituted pyridines, such as 2-methoxy-6-methylpyridine. researchgate.netresearchgate.net

The key vibrational modes can be assigned as follows:

C-H Vibrations: Aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ region. Aliphatic C-H stretching from the methyl and methoxy groups would appear in the 2850-3000 cm⁻¹ range.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1650 cm⁻¹ region. researchgate.net The substitution pattern affects the exact position and intensity of these bands. Ring breathing and other deformation modes appear at lower wavenumbers.

C-O Stretching: The asymmetric and symmetric stretching of the C-O-C bonds in the two methoxy groups would produce strong bands, typically in the 1250-1300 cm⁻¹ (asymmetric) and 1000-1050 cm⁻¹ (symmetric) regions.

Methyl Group Vibrations: Bending (scissoring and rocking) vibrations of the methyl group would be observed in the 1375-1470 cm⁻¹ range.

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques. FT-IR is particularly sensitive to polar functional groups like C-O, while Raman spectroscopy is more sensitive to non-polar, symmetric vibrations like the aromatic ring stretching modes. These techniques are invaluable for confirming functional groups and can be used in situ to monitor reactions involving the synthesis or modification of the molecule.

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Expected Intensity (FT-IR) | Expected Intensity (Raman) |

|---|---|---|---|

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak | Medium |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium-Strong | Medium-Strong |

| Pyridine Ring C=C, C=N Stretch | 1400 - 1650 | Strong | Strong |

| CH₃ Bending | 1375 - 1470 | Medium | Medium-Weak |

| Asymmetric C-O-C Stretch | 1250 - 1300 | Strong | Weak |

| Symmetric C-O-C Stretch | 1000 - 1050 | Strong | Medium |

| Ring In-Plane Bending | 800 - 900 | Medium | Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring the absorption of light in the ultraviolet and visible regions. uzh.chlibretexts.org The spectrum is dictated by the molecule's chromophores—the parts responsible for light absorption. libretexts.org In this compound, the primary chromophore is the substituted pyridine ring.

The expected electronic transitions are:

π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* anti-bonding orbital. uzh.chlibretexts.org These are typically high-intensity transitions and are characteristic of aromatic and other unsaturated systems.

n → π* Transitions: This transition involves promoting a non-bonding electron (from the lone pair on the nitrogen atom) to a π* anti-bonding orbital. uzh.chyoutube.com These transitions are symmetry-forbidden and thus have a much lower intensity compared to π → π* transitions. libretexts.org

The substituents on the pyridine ring significantly influence the absorption wavelength (λmax). The two methoxy groups (-OCH₃) are auxochromes, which are electron-donating groups that, when attached to a chromophore, tend to shift the absorption maximum to longer wavelengths (a bathochromic or "red" shift). This is due to the delocalization of the oxygen lone-pair electrons into the aromatic π-system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap. The methyl group also has a weak electron-donating effect that contributes to this shift. Therefore, this compound is expected to absorb at a longer wavelength than unsubstituted pyridine.

| Transition Type | Orbitals Involved | Expected Relative Intensity | Expected Wavelength Region |

|---|---|---|---|

| π → π | HOMO (π) → LUMO (π) | High (ε > 1000) | UV-B / UV-A (~250-300 nm) |

| n → π | Non-bonding (N) → LUMO (π) | Low (ε < 1000) | Longer wavelength than π → π*, potentially overlapping |

Compound Index

| Compound Name |

|---|

| This compound |

| 2-methoxy-6-methylpyridine |

| Pyridine |

| Benzoic acid |

| Succinic acid |

Theoretical and Computational Chemistry of 2,3 Dimethoxy 4 Methylpyridine

Quantum Chemical Calculations of Electronic Structure and Molecular Properties.

Information not available in the public domain.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Energetics.

Information not available in the public domain.

Ab Initio Methods for High-Accuracy Property Prediction.

Information not available in the public domain.

Computational Studies of Reaction Mechanisms and Pathways.

Information not available in the public domain.

Transition State Characterization and Activation Energy Barriers.

Information not available in the public domain.

Solvation Effects and Reaction Environment Modeling.

Information not available in the public domain.

Prediction and Interpretation of Spectroscopic Data.

Information not available in the public domain.

Computational NMR Chemical Shift and Coupling Constant Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR parameters, aiding in spectral assignment and structural verification. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach for calculating nuclear magnetic shielding tensors, from which NMR chemical shifts are derived. ruc.dk

For a molecule like 2,3-Dimethoxy-4-methylpyridine, DFT calculations can predict the ¹H and ¹³C chemical shifts. These calculations involve optimizing the molecular geometry of the compound and then computing the magnetic shielding for each nucleus. The chemical shifts are typically referenced against a standard, such as Tetramethylsilane (TMS), which is also calculated at the same level of theory. mdpi.com

The predicted chemical shifts are highly sensitive to the molecular structure, including the orientation of the methoxy (B1213986) and methyl substituents on the pyridine (B92270) ring. The electronic environment of each nucleus, influenced by the electron-donating or withdrawing nature of these groups, dictates its shielding and, consequently, its chemical shift. For instance, the electron-donating methoxy groups are expected to increase the electron density on the pyridine ring, leading to characteristic shifts for the ring's carbon and hydrogen atoms.

Illustrative Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (ppm) |

|---|---|

| C2 (C-OCH₃) | 158.5 |

| C3 (C-OCH₃) | 145.0 |

| C4 (C-CH₃) | 148.2 |

| C5 | 108.1 |

| C6 | 146.5 |

| C7 (4-CH₃) | 18.3 |

| C8 (2-OCH₃) | 55.9 |

| C9 (3-OCH₃) | 56.2 |

Note: This data is hypothetical and serves as an example of results from a DFT/GIAO calculation. Actual values would depend on the specific level of theory, basis set, and solvent model used.

Similarly, spin-spin coupling constants (J-couplings) can be calculated to further aid in structural analysis, providing information about the connectivity and dihedral angles between coupled nuclei.

Simulation of IR, Raman, and UV-Vis Spectra

Computational methods can simulate various types of molecular spectra, providing a theoretical counterpart to experimental measurements.

Infrared (IR) and Raman Spectroscopy: The simulation of IR and Raman spectra is achieved by calculating the vibrational frequencies of the molecule. After geometry optimization, a frequency calculation is performed, typically using DFT methods. This analysis yields a set of normal vibrational modes, their corresponding frequencies (usually in cm⁻¹), IR intensities, and Raman activities. scielo.org.za These calculated frequencies and intensities can then be plotted to generate a theoretical spectrum. Such simulations are crucial for assigning experimental vibrational bands to specific molecular motions, such as C-H stretches, C-N ring vibrations, or the characteristic modes of the methoxy and methyl groups.

Illustrative Data Table: Selected Calculated Vibrational Frequencies for this compound

| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Assignment |

|---|---|---|

| 3050 | Low | Aromatic C-H Stretch |

| 2955 | Medium | CH₃ Asymmetric Stretch |

| 2840 | Medium | O-CH₃ Symmetric Stretch |

| 1590 | High | Pyridine Ring C=C/C=N Stretch |

| 1450 | Medium | CH₃ Bending |

| 1250 | High | Aryl-O-C Asymmetric Stretch |

| 1040 | High | Aryl-O-C Symmetric Stretch |

Note: This data is hypothetical and for illustrative purposes. The values represent typical outputs from a DFT frequency calculation.

UV-Vis Spectroscopy: The simulation of Ultraviolet-Visible (UV-Vis) spectra involves calculating the electronic transitions of a molecule. Time-Dependent Density Functional Theory (TD-DFT) is the most common method for this purpose. The calculation provides the excitation energies for transitions from the ground state to various excited states, the corresponding wavelengths (λ_max), and the oscillator strengths (f), which relate to the intensity of the absorption bands. scielo.org.za For this compound, these calculations would predict the electronic transitions, likely π → π* transitions within the aromatic pyridine system, which are responsible for its UV absorption.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com By solving Newton's equations of motion for a system of interacting particles, MD simulations generate a trajectory that describes how the positions and velocities of particles evolve. This technique provides detailed information on the conformational dynamics and intermolecular interactions of molecules like this compound. rsc.org

For this specific compound, MD simulations can be employed to:

Perform Conformational Analysis: The two methoxy groups and the methyl group have rotational freedom around their single bonds to the pyridine ring. MD simulations can explore the potential energy surface associated with these rotations, identifying the most stable (lowest energy) conformations and the energy barriers between them. This is crucial for understanding the molecule's average shape and flexibility in different environments.

Analyze Intermolecular Interactions: By simulating the molecule in a solvent (e.g., a box of water or an organic solvent), MD can reveal how the molecule interacts with its surroundings. It can provide insights into solvation structures, hydrogen bonding potential (if any), and other non-covalent interactions that influence its solubility and reactivity. The simulation tracks how solvent molecules arrange around the pyridine nitrogen and the methoxy groups, providing a dynamic picture of the solvation shell.

These simulations offer a bridge between the static picture provided by quantum chemical calculations and the dynamic behavior of molecules in a realistic chemical environment. rsc.org

Quantitative Structure-Property Relationship (QSPR) Studies for Pyridine Derivatives

Quantitative Structure-Property Relationship (QSPR) and its counterpart, Quantitative Structure-Activity Relationship (QSAR), are computational modeling techniques that aim to correlate the structural or physicochemical properties of a series of compounds with a specific property or biological activity. nih.gov These models are built by calculating a set of numerical parameters, known as molecular descriptors, for each molecule in a dataset and then using statistical methods to find a mathematical equation that relates these descriptors to the observed property. nih.gov

For pyridine derivatives, QSPR studies are widely used in medicinal chemistry and materials science. tandfonline.com The general workflow involves:

Dataset Selection: A series of pyridine derivatives with known experimental data for a particular property (e.g., melting point, solubility, toxicity, or inhibitory activity against a biological target) is compiled.

Descriptor Calculation: For each molecule, a large number of molecular descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (describing atomic connectivity), geometric descriptors (related to the 3D shape), and quantum-chemical descriptors (e.g., HOMO/LUMO energies, dipole moment).

Model Development: Using statistical techniques like Multiple Linear Regression (MLR) or machine learning algorithms (e.g., Artificial Neural Networks), a mathematical model is created that best fits the relationship between the descriptors and the property. nih.govtandfonline.com

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure it is robust and not a result of chance correlation.

Although no specific QSPR study focusing solely on this compound was identified, it could be included in a broader study of substituted pyridines. The calculated descriptors for this molecule would contribute to building a model that could then be used to predict the properties of other, yet-to-be-synthesized pyridine derivatives, thereby guiding the design of new compounds with desired characteristics.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Methodologies

Traditional methods for synthesizing substituted pyridines often involve harsh conditions, hazardous reagents, and multi-step processes that can be inefficient and environmentally taxing. ijarsct.co.in The future of synthesizing 2,3-Dimethoxy-4-methylpyridine lies in the adoption of green chemistry principles. ijarsct.co.innih.gov This involves developing novel synthetic routes that are not only efficient but also sustainable.

Key areas of exploration include:

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times, increase yields, and reduce the formation of byproducts in the synthesis of various pyridine (B92270) derivatives. nih.govacs.org Applying microwave irradiation to the cyclization and functionalization steps required for this compound could offer a more efficient and environmentally friendly production pathway.

Catalytic Systems: The development of new catalysts is a major focus. This includes using earth-abundant metals like iron for cyclization reactions or employing heterogeneous catalysts that can be easily recovered and reused, minimizing waste. rsc.orgacs.org Biocatalysts, such as engineered enzymes, also present a promising avenue for highly selective and mild reaction conditions. ijarsct.co.in

One-Pot and Multicomponent Reactions (MCRs): Designing synthetic sequences where multiple bonds are formed in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce solvent waste. nih.gov MCRs are particularly attractive for creating complex pyridine structures from simple precursors in a sustainable manner. researchgate.net

Table 1: Emerging Sustainable Synthetic Methods for Pyridine Derivatives

| Methodology | Key Advantages | Potential for this compound |

| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, cleaner reactions. nih.govacs.org | Rapid and efficient construction of the substituted pyridine core. |

| Heterogeneous Catalysis | Catalyst reusability, simplified product purification, reduced waste. acs.org | Greener synthesis through recyclable catalytic systems. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable precursors. ijarsct.co.in | Enantioselective synthesis of chiral derivatives or precursors. |

| One-Pot/Multicomponent Reactions | Increased efficiency, reduced solvent usage, operational simplicity. nih.govresearchgate.net | Streamlined assembly from simple, readily available starting materials. |

Investigation of Unconventional Reactivity and Transformation Pathways

The functionalization of the pyridine ring is often challenging due to its electron-deficient nature, which typically directs reactions to specific positions. acs.org Future research will focus on overcoming these intrinsic reactivity patterns to install functional groups at less conventional positions, such as the meta-position, and to explore novel molecular transformations. researchgate.net

Emerging areas of investigation include:

C-H Functionalization: Direct C-H activation and functionalization offer a more atom-economical approach to modifying the pyridine core, avoiding the need for pre-functionalized substrates. While challenging, new catalytic systems are being developed to target specific C-H bonds, including those at the meta-position. researchgate.net

Ring Deconstruction and Reconstruction: An innovative strategy involves temporarily breaking the aromaticity of the pyridine ring to create a more reactive, electron-rich intermediate. acs.org This allows for functionalization at positions that are typically inaccessible before the aromatic ring is reformed. This "deconstruction-reconstruction" approach could enable the synthesis of novel analogues of this compound. digitellinc.com

Skeletal Remodeling: Recent advances have shown that the nitrogen atom within the pyridine ring can be transposed, effectively converting pyridines into other heterocyclic systems or functionalized anilines. researchgate.net Applying such skeletal remodeling strategies to this compound could open pathways to entirely new classes of compounds.

Advanced Computational Approaches for Complex Molecular Systems and Reaction Dynamics

Computational chemistry has become an indispensable tool in modern organic synthesis. For complex molecules like this compound, advanced computational methods can provide deep insights into their structure, properties, and reactivity, thereby guiding experimental design and accelerating discovery.

Future computational research will likely focus on:

Density Functional Theory (DFT) Studies: DFT calculations are increasingly used to predict molecular geometries, electronic properties, and reaction mechanisms. nih.govias.ac.in For this compound, DFT can be used to understand the influence of the methoxy (B1213986) and methyl substituents on the ring's reactivity and to predict the outcomes of novel transformations. researchgate.netbohrium.com

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of molecules over time, providing insights into their conformational dynamics and interactions with other molecules, such as solvents or catalysts. This is particularly valuable for understanding the behavior of pyridine-based systems in complex environments, like biological systems or material interfaces. mdpi.com

Predictive Modeling for Properties: Computational tools can be employed to predict various physicochemical properties, such as solubility and electronic characteristics, which are crucial for applications in materials science and medicinal chemistry. mdpi.com These predictions can help in the rational design of new derivatives of this compound with tailored functionalities. rsc.org

Table 2: Computational Tools in Pyridine Derivative Research

| Computational Method | Application Area | Relevance to this compound |

| Density Functional Theory (DFT) | Reaction mechanism analysis, electronic structure, nucleophilicity prediction. ias.ac.in | Elucidating reactivity patterns and guiding the design of new synthetic routes. |

| Molecular Dynamics (MD) | Simulating molecular motion, conformational analysis, intermolecular interactions. mdpi.com | Understanding its behavior in solution and its potential interactions in materials or biological contexts. |

| Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity or material properties based on molecular structure. | Designing new analogues with enhanced performance for specific applications. |

Interdisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Catalysis

The unique electronic properties of the pyridine ring make its derivatives highly valuable in interdisciplinary fields. researchgate.net this compound, with its specific substitution pattern, can serve as a versatile building block or ligand in materials science and catalysis.

Emerging opportunities include:

Materials Science: Pyridine derivatives are integral to the development of advanced materials such as organic light-emitting diodes (OLEDs), liquid crystals, and functional polymers. nbinno.comnih.gov The electron-donating methoxy groups and the steric influence of the methyl group in this compound could be exploited to tune the electronic and self-assembly properties of new materials.

Homogeneous Catalysis: The nitrogen atom in the pyridine ring allows it to act as a ligand for transition metals, forming complexes that can catalyze a wide range of chemical reactions. alfachemic.comunimi.it The electronic properties of this compound can be used to modulate the activity and selectivity of metal catalysts in reactions like cross-coupling, hydrogenation, and polymerization. nih.govacs.org

Coordination Chemistry: The ability of pyridine derivatives to form stable complexes with various metal ions is being explored for applications ranging from anticancer agents to molecular sensors. nih.gov The specific coordination properties of this compound could lead to novel metal complexes with unique catalytic or therapeutic functions.

Q & A

Q. What are the established synthetic routes for 2,3-Dimethoxy-4-methylpyridine, and how are they optimized for yield and purity?

The synthesis of this compound derivatives typically involves multi-step protocols. For example, a five-step route starting from 2,3,5-trimethylpyridine includes:

N-oxidation to form the pyridine N-oxide.

Nitration to introduce nitro groups.

Nucleophilic substitution with methoxy groups.

Alcoholation to generate hydroxymethyl intermediates.

Chloromethylation to finalize the structure.

Optimization focuses on reaction time, temperature, and solvent selection. Characterization via 1H NMR, FT-IR, and HPLC ensures purity (>99%) and structural confirmation .

Q. Which analytical techniques are most reliable for characterizing this compound and its intermediates?

Key methods include:

- 1H NMR : Confirms substituent positions and integration ratios.

- FT-IR : Identifies functional groups (e.g., methoxy C-O stretches at ~1250 cm⁻¹).

- HPLC : Quantifies purity and detects impurities using reverse-phase columns with UV detection.

- Mass Spectrometry (MS) : Validates molecular weight and fragmentation patterns.

These techniques are critical for verifying synthetic intermediates and final products .

Q. How do solvent polarity and temperature influence the stability of this compound in solution?

Stability studies recommend:

- Polar aprotic solvents (e.g., DMSO, DMF) for long-term storage, as they minimize hydrolysis.

- Low temperatures (2–8°C) to reduce oxidative degradation.

- pH control (neutral to slightly acidic) to prevent demethylation.

Experimental validation via accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for structurally similar pyridine derivatives?

Contradictions (e.g., overlapping NMR peaks or ambiguous IR bands) require:

- Multi-technique cross-validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography.

- Computational modeling : Compare experimental spectra with DFT-simulated data.

- Isotopic labeling : Use deuterated analogs to isolate specific vibrational modes.

For example, ambiguities in methoxy group assignments can be resolved via NOESY correlations .

Q. What strategies optimize oxidative cyclization reactions involving this compound precursors?

Green chemistry approaches are prioritized:

- Oxidant selection : Sodium hypochlorite in ethanol achieves >70% yield with minimal waste .

- Solvent effects : Ethanol enhances reaction kinetics vs. hazardous alternatives like DCM.

- Catalyst-free conditions : Room-temperature reactions reduce energy input.

Process optimization via DoE (Design of Experiments) can balance variables like stoichiometry and reaction time .

Q. How are mechanistic pathways elucidated for reactions involving this compound?

Mechanistic studies employ:

- Kinetic isotope effects (KIE) : Compare reaction rates with deuterated vs. protiated substrates.

- Trapping intermediates : Use quench experiments to isolate transient species (e.g., hydrazine intermediates).

- Computational studies : DFT calculations map energy profiles for key steps (e.g., cyclization barriers).

For example, oxidative ring closure mechanisms are probed via LC-MS monitoring of intermediate oxidation states .

Q. What methodologies detect and quantify trace impurities in this compound batches?

Impurity profiling involves:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.